molecular formula C10H13NO2 B1377712 [3-(Oxetan-3-yloxy)phenyl]methanamine CAS No. 1416323-28-8

[3-(Oxetan-3-yloxy)phenyl]methanamine

Cat. No. B1377712
M. Wt: 179.22 g/mol
InChI Key: FXAIYTYQOIQTTL-UHFFFAOYSA-N
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Description

“[3-(Oxetan-3-yloxy)phenyl]methanamine” is a chemical compound with the CAS Number: 1545505-99-4 . It has a molecular weight of 163.22 . The IUPAC name for this compound is (3-(oxetan-3-yl)phenyl)methanamine .


Molecular Structure Analysis

The InChI code for “[3-(Oxetan-3-yloxy)phenyl]methanamine” is 1S/C10H13NO/c11-5-8-2-1-3-9(4-8)10-6-12-7-10/h1-4,10H,5-7,11H2 . This indicates that the compound has a molecular structure consisting of a phenyl group attached to an oxetane ring via an ether linkage, and a methanamine group attached to the phenyl ring.


Physical And Chemical Properties Analysis

“[3-(Oxetan-3-yloxy)phenyl]methanamine” is a liquid at room temperature . The compound should be stored at a temperature of 4°C .

Scientific Research Applications

Catalytic Applications and Organic Synthesis

The synthesis of unsymmetrical NCN′ and PCN pincer palladacycles, which involve derivatives of 1-(3-(Pyridin-2-yl)phenyl)methanamine, demonstrates the utility of such structures in catalysis. These palladacycles have shown good activity and selectivity in catalytic applications where the palladacycle remains in the Pd(II) state (Roffe et al., 2016).

Photocytotoxicity and Cellular Imaging

Iron(III) complexes involving phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine derivatives have been developed for cellular imaging and demonstrated unprecedented photocytotoxicity under red light, indicating potential applications in light-activated therapies (Basu et al., 2014).

Antimicrobial Properties

Derivatives of 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine have been synthesized and evaluated for their antimicrobial properties, showcasing the potential of such compounds in developing new antimicrobial agents (Visagaperumal et al., 2010).

Enhanced Cellular Uptake and Photocytotoxicity

Research on Iron(III) complexes with pyridoxal Schiff bases, including phenyl-N,N-bis((pyridin-2-yl)methyl)methanamine, has shown enhanced cellular uptake and remarkable photocytotoxicity, presenting a new avenue for targeted cancer therapies (Basu et al., 2015).

Transfer Hydrogenation Reactions

Studies involving (4-Phenylquinazolin-2-yl)methanamine and its application in transfer hydrogenation reactions with ruthenium complexes have shown excellent conversions, highlighting its role in facilitating efficient chemical transformations (Karabuğa et al., 2015).

Schiff Base Synthesis and Anticonvulsant Activity

The synthesis of novel Schiff bases from 3-aminomethyl pyridine and their evaluation for anticonvulsant activity reveal the potential of such compounds in the development of new therapeutic agents for treating seizures (Pandey & Srivastava, 2011).

Safety And Hazards

The compound is classified as dangerous, with hazard statements H302, H315, H318, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

[3-(oxetan-3-yloxy)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c11-5-8-2-1-3-9(4-8)13-10-6-12-7-10/h1-4,10H,5-7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXAIYTYQOIQTTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)OC2=CC=CC(=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101284541
Record name Benzenemethanamine, 3-(3-oxetanyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101284541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(Oxetan-3-yloxy)phenyl]methanamine

CAS RN

1416323-28-8
Record name Benzenemethanamine, 3-(3-oxetanyloxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1416323-28-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenemethanamine, 3-(3-oxetanyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101284541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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